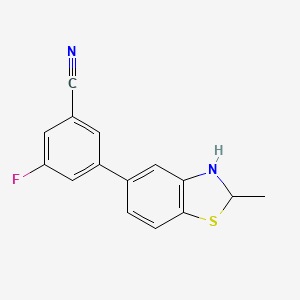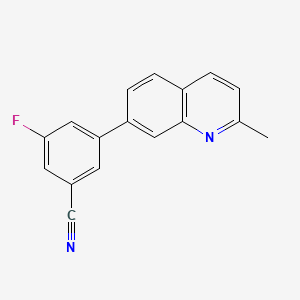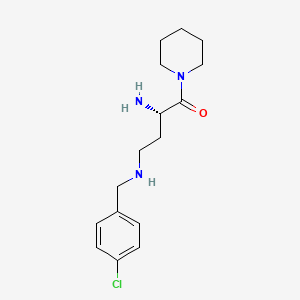
N4-(4-chlorobenzyl)-2,4-diaminobutanoylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure d’UAMC00039 est un inhibiteur puissant, réversible et compétitif de la dipeptidyl peptidase II. Il a une valeur de CI50 de 0,48 nM, ce qui le rend très efficace pour inhiber cette enzyme . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la fonction et les applications thérapeutiques potentielles de la dipeptidyl peptidase II .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’UAMC00039 implique le couplage d’acides aminés spécifiques avec des dérivés d’acide boronique. Un de ces dérivés est le boroNorvaline, qui est utilisé pour former des inhibiteurs dipeptidiques . La voie de synthèse comprend les étapes suivantes :
Réaction de couplage : Les acides aminés sont couplés avec le boroNorvaline pour former le dipeptide souhaité.
Purification : Le produit est purifié à l’aide de techniques chromatographiques afin d’obtenir une grande pureté.
Caractérisation : Le composé final est caractérisé à l’aide de diverses méthodes spectroscopiques afin de confirmer sa structure et sa pureté.
Méthodes de production industrielle
La production industrielle de l’UAMC00039 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :
Synthèse en masse : De grandes quantités d’acides aminés et de dérivés d’acide boronique sont mis en réaction dans des conditions contrôlées.
Purification : Des techniques chromatographiques à l’échelle industrielle sont utilisées pour purifier le composé.
Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la constance et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’UAMC00039 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : L’UAMC00039 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d’autres.
Réactifs et conditions courants
Oxydation : Des oxydants courants comme le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés par ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications De Recherche Scientifique
L’UAMC00039 a un large éventail d’applications en recherche scientifique, notamment :
Mécanisme D'action
L’UAMC00039 exerce ses effets en inhibant la dipeptidyl peptidase II. Le composé se lie au site actif de l’enzyme, l’empêchant de cliver ses substrats. Cette inhibition entraîne une diminution de l’activité de la dipeptidyl peptidase II, ce qui peut avoir divers effets physiologiques . Les cibles moléculaires et les voies impliquées comprennent la régulation des hormones peptidiques et d’autres peptides bioactifs .
Comparaison Avec Des Composés Similaires
Composés similaires
Sitagliptine : Un autre inhibiteur de la dipeptidyl peptidase utilisé dans le traitement du diabète.
Vildagliptine : Comme la sitagliptine, elle inhibe la dipeptidyl peptidase IV.
Saxagliptine : Un autre inhibiteur de la dipeptidyl peptidase IV avec des applications thérapeutiques similaires.
Unicité
L’UAMC00039 est unique en raison de sa grande sélectivité et de sa puissance pour la dipeptidyl peptidase II par rapport aux autres inhibiteurs de la dipeptidyl peptidase. Son mécanisme d’inhibition réversible et compétitive en fait un outil précieux pour étudier la fonction de l’enzyme et ses applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C16H24ClN3O |
|---|---|
Poids moléculaire |
309.83 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C16H24ClN3O/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20/h4-7,15,19H,1-3,8-12,18H2/t15-/m0/s1 |
Clé InChI |
DNVZYSMOLXCOLY-HNNXBMFYSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N |
SMILES canonique |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile](/img/structure/B10772895.png)
![5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B10772897.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)


![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)
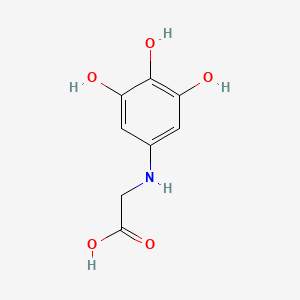

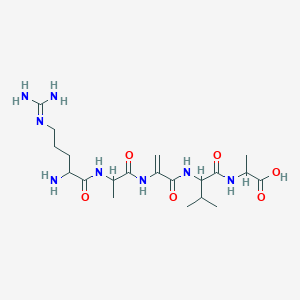
![(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate](/img/structure/B10772971.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)
